molecular formula C20H14ClFN4O2 B610053 PF-6422899 CAS No. 1621002-23-0

PF-6422899

カタログ番号: B610053
CAS番号: 1621002-23-0
分子量: 396.81
InChIキー: AZLXGJFHSLQCPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-6422899 is an irreversible inhibitor of EGFR kinase activity. This compound binds covalently to active-site cysteine residues in the ATP binding pocket of EGFR.

特性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLXGJFHSLQCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621002-23-0
Record name 1621002-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-6422899
Reactant of Route 2
Reactant of Route 2
PF-6422899
Reactant of Route 3
PF-6422899
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PF-6422899
Reactant of Route 5
Reactant of Route 5
PF-6422899
Reactant of Route 6
Reactant of Route 6
PF-6422899
Customer
Q & A

Q1: The research mentions that PF-6422899 shows a strong affinity for both EGFR and ERBB2. What are the implications of this dual targeting on potential therapeutic applications?

A1: The dual targeting of both EGFR and ERBB2 by this compound is particularly interesting because both receptors are often overexpressed in various cancers []. This dual targeting could potentially lead to enhanced efficacy against tumors driven by either or both receptors. Further research is needed to fully understand the therapeutic implications and potential advantages of this dual-targeting profile in specific cancer contexts.

Q2: The study highlights that this compound can bind to catalytic cysteines in various enzymes. How might this off-target activity influence the compound's safety profile and potential for further development?

A2: While the binding of this compound to catalytic cysteines in various enzymes demonstrates its ability to interact with targets beyond EGFR and ERBB2 [], this off-target activity warrants careful consideration. The disruption of these enzymes' catalytic activity could lead to unintended side effects. Further research is crucial to assess the potential toxicity and to determine if the therapeutic benefits outweigh any potential risks associated with these off-target effects. Strategies to mitigate off-target binding, such as structural modifications to enhance selectivity, could be explored.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。